molecular formula C23H29N3O4 B2934381 3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide CAS No. 1795441-45-0

3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide

Cat. No.: B2934381
CAS No.: 1795441-45-0
M. Wt: 411.502
InChI Key: GCDAJNJXFRGISI-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is a synthetic small molecule of interest in early-stage pharmacological and biochemical research. It is characterized by a molecular architecture that combines a 3,4,5-triethoxybenzamide group with a 1H-pyrrolo[2,3-b]pyridine scaffold, a structure recognized in medicinal chemistry for its potential to interact with kinase enzymes . The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) moiety is a privileged structure in drug discovery. This scaffold is commonly found in compounds designed to target ATP-binding sites of various kinases, which are critical regulators in disease pathways such as cancer and neurodegeneration . For instance, pyrrolo[2,3-b]pyridine-based compounds have been developed as potent, nanomolar-range inhibitors of kinases like Ephrin type-A receptor 3 (EphA3) and Glycogen Synthase Kinase-3β (GSK-3β) . The specific role of the 3,4,5-triethoxybenzamide propyl linker in this compound may influence its physicochemical properties, binding affinity, and selectivity profile. Researchers may investigate this molecule as a potential kinase inhibitor or a tool compound for probing cellular signaling pathways. All studies must be conducted in a controlled laboratory setting. This product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,4,5-triethoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-4-28-19-15-18(16-20(29-5-2)21(19)30-6-3)23(27)25-12-8-13-26-14-10-17-9-7-11-24-22(17)26/h7,9-11,14-16H,4-6,8,12-13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDAJNJXFRGISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzamide Core: This can be achieved by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Pyrrolo[2,3-b]pyridine Moiety: This involves the synthesis of the pyrrolo[2,3-b]pyridine intermediate, which can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.

    Coupling Reaction: The final step involves coupling the benzamide core with the pyrrolo[2,3-b]pyridine moiety using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core or the pyrrolo[2,3-b]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a therapeutic agent due to its unique structural properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Analogous Compounds

Compound Name Benzamide Substituents Linker Pyrrolopyridine Substituents Status Source
3,4,5-Triethoxy-N-(3-{1H-pyrrolo[...]propyl)benzamide 3,4,5-Triethoxy Propyl chain None Not reported N/A
4-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzamide 4-Methyl Direct bond None Discontinued
2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)...]-N,N-dimethylbenzamide (DB08583) 2-Amino-5-substituent None 1-Ethyl-pyrazole Experimental

Key Observations:

Substituent Effects on Physicochemical Properties The triethoxy groups in the target compound likely increase hydrophobicity compared to the 4-methyl substituent in the analog from . The propyl linker introduces spatial separation between the benzamide and pyrrolopyridine moieties, which may alter binding kinetics compared to analogs with direct bonds (e.g., 4-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzamide) .

Functional Group Diversity The experimental compound DB08583 () incorporates an amino group and a pyrazole substituent on the pyrrolopyridine ring. In contrast, the target compound lacks these functional groups, implying divergent biological targets or mechanisms .

Commercial and Developmental Status The discontinuation of 4-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzamide () may reflect challenges in synthesis, stability, or efficacy.

Biological Activity

3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound is characterized by a benzamide core, triethoxy substituents, and a pyrrolo[2,3-b]pyridine moiety. The combination of these functional groups suggests potential therapeutic applications in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C23H29N3O4\text{C}_{23}\text{H}_{29}\text{N}_3\text{O}_4

Key Features:

  • Benzamide Core: Provides a framework for biological interactions.
  • Triethoxy Groups: Enhance solubility and bioavailability.
  • Pyrrolo[2,3-b]pyridine Moiety: Imparts unique pharmacological properties.

Research indicates that compounds similar to this compound may interact with various biological targets. For instance:

  • Inhibition of Enzymes: Compounds in this class can inhibit enzymes such as dihydrofolate reductase (DHFR), affecting cellular metabolism and proliferation .
  • Kinase Inhibition: Some derivatives have shown potential as RET kinase inhibitors, which are relevant in cancer therapy due to their role in cell signaling pathways .

Case Studies

  • Antitumor Activity: A study on related benzamide derivatives demonstrated cytotoxic effects against human leukemic T-cells at nanomolar concentrations. This suggests that this compound may exhibit similar properties and could be explored further for anticancer applications .
  • Gastroprokinetic Effects: Research on benzamide derivatives has highlighted their ability to stimulate gastric motility and inhibit vomiting in animal models. This indicates potential therapeutic uses in gastrointestinal disorders .

Research Findings

Recent studies have focused on the synthesis and evaluation of various benzamide derivatives. The following table summarizes key findings related to the biological activities of compounds structurally related to this compound:

Compound NameBiological ActivityReference
4-Chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamidesRET kinase inhibition
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamidesCytotoxicity against leukemic T-cells
ItoprideGastroprokinetic effects

Q & A

Q. What synthetic methodologies are recommended for 3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide, and how can reaction conditions be optimized?

Answer:

  • Key Steps :
    • Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura) for introducing the pyrrolo[2,3-b]pyridine moiety, as demonstrated in analogous compounds .
    • Amide Bond Formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for the benzamide linkage, ensuring anhydrous conditions .
    • Optimization : Adjust catalysts (e.g., Pd(OAc)₂), solvents (e.g., DMF or toluene), and temperature (50–100°C) to enhance regioselectivity and yield .
  • Purity Control : Monitor via HPLC and use column chromatography with silica gel (≥97% purity standards, as per reagent catalogs) .

Q. Which analytical techniques are essential for structural validation of this compound?

Answer:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., triethoxybenzamide protons at δ 1.2–1.4 ppm for ethoxy groups; pyrrolopyridine aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (expected [M+H]⁺ around m/z 553, based on similar benzamide derivatives) .
  • X-Ray Crystallography : Resolve chiral centers and confirm spatial arrangement of substituents, as applied to related pyrrolopyridine analogs .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to improve kinase inhibition potency?

Answer:

  • Core Modifications :
    • Vary the ethoxy groups on the benzamide (e.g., replace with methyl or halogen) to assess steric/electronic effects on target binding .
    • Modify the propyl linker length (e.g., C3 vs. C4) to optimize interaction with kinase hydrophobic pockets .
  • Assay Design :
    • Use in vitro kinase assays (e.g., c-Met or GSK-3β) with ATP competition protocols and IC₅₀ determination (reference IC₅₀ values: 2.4–63 µM for related inhibitors) .
    • Validate selectivity via kinase profiling panels (≥10 kinases) to identify off-target effects .

Q. What computational strategies are effective for predicting binding modes with tyrosine kinases?

Answer:

  • Molecular Docking :
    • Use software like AutoDock Vina with crystal structures of c-Met (PDB: 1JI) to model interactions between the pyrrolopyridine moiety and kinase catalytic sites .
    • Prioritize hydrogen bonding with hinge regions (e.g., Met1160) and hydrophobic contacts with gatekeeper residues (e.g., Tyr1230) .
  • MD Simulations :
    • Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes and identify key binding residues .

Q. How should discrepancies in biological activity across studies be addressed?

Answer:

  • Source Analysis :
    • Compare synthetic routes: Impurities (e.g., unreacted intermediates) from suboptimal coupling steps can reduce potency (ensure ≥95% purity via LC-MS) .
    • Control assay conditions: Variability in ATP concentrations or pH buffers (e.g., ammonium acetate buffer at pH 6.5) may alter IC₅₀ values .
  • Cross-Validation :
    • Replicate assays in multiple cell lines (e.g., HGF-stimulated vs. basal cancer models) to confirm target-specific effects .

Methodological Resources

  • Synthesis Protocols : Refer to palladium-catalyzed cross-coupling and carbodiimide-mediated amidation .
  • Analytical Standards : Use HPLC-grade solvents and reference compounds from Kanto Reagents .
  • Computational Tools : Leverage PDB structures (e.g., 1JI) and OpenEye toolkits for systematic naming .

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